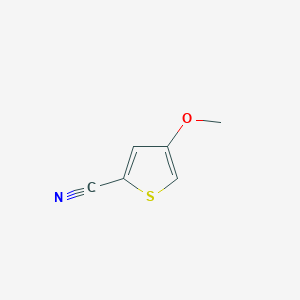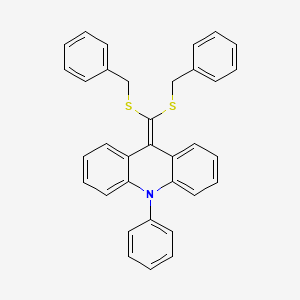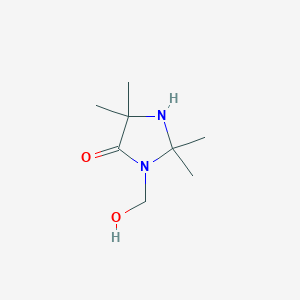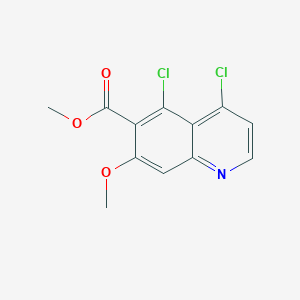
1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane is an organic compound that features an iodinated alkyne moiety. This compound is of interest due to its unique structure, which combines an alkyne with an ether linkage, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane can be achieved through a multi-step process. One common method involves the reaction of 3-iodoprop-2-yn-1-ol with ethylene glycol in the presence of a base to form the intermediate 1-(2-((3-iodoprop-2-yn-1-yl)oxy)ethanol). This intermediate is then reacted with butyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted ethers or thioethers.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane involves its ability to undergo various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, while the iodine atom can be substituted with other functional groups, allowing for the creation of diverse chemical entities. These transformations enable the compound to interact with different molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity but different functional groups.
1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethanol): An intermediate in the synthesis of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane.
Uniqueness
This compound is unique due to its combination of an alkyne and ether linkage, which provides versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of new compounds and materials .
Eigenschaften
CAS-Nummer |
89635-85-8 |
|---|---|
Molekularformel |
C9H15IO2 |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
1-[2-(3-iodoprop-2-ynoxy)ethoxy]butane |
InChI |
InChI=1S/C9H15IO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-3,6-9H2,1H3 |
InChI-Schlüssel |
DXCYDAWDWFWLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)
![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)


![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)



